molecular formula C14H13NO3 B14687016 3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- CAS No. 36701-93-6

3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)-

Cat. No.: B14687016
CAS No.: 36701-93-6
M. Wt: 243.26 g/mol
InChI Key: MZRXWDXILSKNAZ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- is an organic compound with the molecular formula C14H13NO3. It is a derivative of pyridinecarboxylic acid, where the pyridine ring is substituted with a 2,3-dimethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- typically involves the reaction of 3-pyridinecarboxylic acid with 2,3-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- is unique due to the presence of the 2,3-dimethylphenoxy group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids.

Properties

CAS No.

36701-93-6

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-9-5-3-7-12(10(9)2)18-13-11(14(16)17)6-4-8-15-13/h3-8H,1-2H3,(H,16,17)

InChI Key

MZRXWDXILSKNAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C=CC=N2)C(=O)O)C

Origin of Product

United States

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